1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.273. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Dyeing Properties
A study conducted by Bagdatli and Ocal (2012) explored the synthesis of new heterocycles derived from 5-pyrazolones, including compounds structurally related to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine. These compounds were synthesized with the anticipation of having dyeing and biological properties. The research focused on the preparation of azo and bisazo dyes, confirming their structures through spectroscopic methods and evaluating their dyeing performance and fastness properties Emine Bagdatli, N. Ocal, 2012.
Catalyzed Synthesis of Functionalized Pyrazolopyridines
Gunasekaran, Prasanna, and Perumal (2014) reported on the l-proline-catalyzed synthesis of novel, highly functionalized pyrazolo[3,4-b]pyridines from a domino reaction involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines. This work demonstrates the utility of 1H-pyrazol-5-amines in synthesizing complex heterocyclic structures through environmentally friendly catalysis, leading to the formation of compounds with potential biological activity P. Gunasekaran, P. Prasanna, S. Perumal, 2014.
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential as pharmacological agents. Notably, some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the therapeutic potential of 1H-pyrazol-5-amine derivatives H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.
Electrochemical Synthesis of Heterocyclic Compounds
Zandi, Sharafi-kolkeshvandi, and Nikpour (2021) explored the electrochemical synthesis of new heterocyclic compounds from 1H-pyrazoles, including derivatives of this compound. Their work demonstrates an innovative approach to the N–N coupling and ring cleavage reactions of pyrazoles, resulting in the formation of novel heterocyclic structures under environmentally friendly conditions S. Zandi, Mahnaz Sharafi-kolkeshvandi, F. Nikpour, 2021.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWCQOGKTAHXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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